((Benzyloxy)carbonyl)-D-valyl-L-leucine

Description

Contextualization within Advanced Peptide Chemistry and Protease Inhibition Research

((Benzyloxy)carbonyl)-D-valyl-L-leucine is a synthetic dipeptide that finds its primary academic relevance in the fields of advanced peptide chemistry and protease inhibition. The molecule itself is composed of two amino acids, D-valine and L-leucine, linked by a peptide bond. The N-terminus of the D-valine residue is protected by a benzyloxycarbonyl (Z or Cbz) group. This protecting group is crucial as it prevents unwanted reactions at the N-terminus during peptide synthesis and can influence the molecule's interaction with biological targets. creative-peptides.comresearchgate.net

Proteases are a class of enzymes that catalyze the breakdown of proteins and are fundamentally important in numerous physiological and pathological processes. nih.gov Consequently, the inhibition of specific proteases has become a major focus for the development of therapeutic agents for a wide range of diseases, including cancer, viral infections, and inflammatory disorders. nih.govibmmpeptide.com Peptide-based inhibitors, designed to mimic the natural substrates of proteases, are a significant class of these therapeutic candidates. ibmmpeptide.com this compound, with its specific sequence of a D-amino acid and a bulky hydrophobic L-amino acid, can act as a specific inhibitor for certain proteases that recognize such motifs at their active sites. The presence of the D-valine can confer resistance to degradation by other non-target proteases, enhancing its stability and potential efficacy.

Historical Trajectories and Evolution of Academic Inquiry into Z-Dipeptides

The academic inquiry into Z-dipeptides is intrinsically linked to the historical development of peptide synthesis. The early 20th century saw the pioneering work of chemists who sought to create peptides with defined sequences to study their biological activities. A major breakthrough was the introduction of the benzyloxycarbonyl (Z) group by Max Bergmann and Leonidas Zervas in 1932. researchgate.netnih.gov This was one of the first reliable N-protecting groups that could be readily introduced and subsequently removed under mild conditions, revolutionizing the field of peptide chemistry. researchgate.netbachem.com

Initially, research focused on the synthesis of naturally occurring L-amino acid peptides. However, as the understanding of enzyme specificity grew, scientists began to incorporate non-natural amino acids, such as D-amino acids, into peptide chains. This led to the development of Z-dipeptides containing D-amino acids, which were investigated for their potential as enzyme inhibitors and for their ability to form unique secondary structures. The study of these modified dipeptides has provided valuable insights into enzyme-substrate interactions and has been instrumental in the rational design of more potent and selective enzyme inhibitors.

Fundamental Role of this compound in Biochemical Tool Development

In the realm of biochemical tool development, this compound and similar Z-protected dipeptides serve several fundamental roles. They are frequently utilized as:

Enzyme Substrates and Inhibitors for Mechanistic Studies: The specific sequence of amino acids and the presence of the Z-group can make this dipeptide a substrate or a competitive inhibitor for specific proteases. By studying the kinetics of enzyme inhibition or cleavage of this molecule, researchers can gain valuable information about the active site geometry and substrate specificity of an enzyme.

Probes for Active Site Mapping: By systematically modifying the D-valine or L-leucine residues, or the benzyloxycarbonyl group, researchers can probe the steric and electronic requirements of an enzyme's active site. This information is critical for the design of more potent and selective inhibitors.

Building Blocks in the Synthesis of More Complex Probes: this compound can serve as a starting material for the synthesis of more complex biochemical tools, such as fluorescently labeled probes or affinity chromatography ligands. These tools are invaluable for studying the localization and function of proteases within cells and tissues. diversatechnologies.comnih.gov

The hydrophobic nature of the valine and leucine (B10760876) side chains, combined with the aromatic Z-group, often directs these molecules towards the active sites of proteases that cleave after bulky, non-polar residues.

Overview of Current Academic Research Frontiers for this compound

Current academic research continues to explore the potential of this compound and related Z-dipeptides in several key areas. One major frontier is the development of highly selective protease inhibitors. With the growing understanding of the roles of specific proteases in disease, there is a high demand for inhibitors that can target a single protease without affecting other closely related enzymes. iscientific.orgnih.gov The unique stereochemistry and sequence of this compound can be exploited to achieve such selectivity.

Another active area of research is the incorporation of such dipeptides into larger peptide-based drugs and diagnostic agents. diversatechnologies.comiscientific.org By using this dipeptide as a recognition motif, researchers can design molecules that are targeted to specific cells or tissues that overexpress a particular protease. Furthermore, there is ongoing interest in the conformational properties of peptides containing D-amino acids. The presence of a D-amino acid can induce specific turns or folds in a peptide chain, and understanding these structural preferences can aid in the design of peptidomimetics with enhanced biological activity and stability. nih.gov

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₂₀H₃₀N₂O₅ |

| Molecular Weight | 394.46 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in organic solvents like methanol, ethanol, and DMSO. |

| Chirality | Contains two chiral centers (D-valine and L-leucine) |

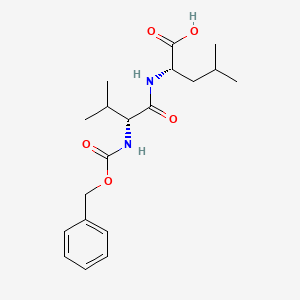

Structure

3D Structure

Properties

Molecular Formula |

C19H28N2O5 |

|---|---|

Molecular Weight |

364.4 g/mol |

IUPAC Name |

(2S)-4-methyl-2-[[(2R)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]pentanoic acid |

InChI |

InChI=1S/C19H28N2O5/c1-12(2)10-15(18(23)24)20-17(22)16(13(3)4)21-19(25)26-11-14-8-6-5-7-9-14/h5-9,12-13,15-16H,10-11H2,1-4H3,(H,20,22)(H,21,25)(H,23,24)/t15-,16+/m0/s1 |

InChI Key |

ABNKBDCDDUXJCU-JKSUJKDBSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)[C@@H](C(C)C)NC(=O)OCC1=CC=CC=C1 |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(C(C)C)NC(=O)OCC1=CC=CC=C1 |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies and Chemical Derivatization of Benzyloxy Carbonyl D Valyl L Leucine

Elucidation of Optimized Synthetic Pathways for ((Benzyloxy)carbonyl)-D-valyl-L-leucine

The synthesis of this compound, often abbreviated as Z-D-Val-L-Leu, involves the formation of a peptide bond between N-protected D-valine and C-protected L-leucine, followed by selective deprotection. The optimization of this pathway hinges on the careful selection of protecting groups, coupling reagents that preserve stereochemical integrity, and increasingly, the adoption of sustainable chemical practices.

The protection of reactive functional groups on amino acids is a fundamental requirement in peptide synthesis to prevent unwanted side reactions and polymerization. nih.gov In the synthesis of Z-D-Val-L-Leu, the primary protecting group is the Benzyloxycarbonyl (Z or Cbz) group for the α-amino function of D-valine. The Z group is a well-established urethane-type protecting group known for its stability and its ability to suppress racemization during the carboxyl group activation step. creative-peptides.com It is typically introduced by reacting the amino acid with benzyl (B1604629) chloroformate under basic conditions.

The choice of protecting groups must be orthogonal, meaning each group can be removed under specific conditions without affecting the others. iris-biotech.de For the synthesis of Z-D-Val-L-Leu, the α-amino group of D-valine is protected by the Z group, while the carboxylic acid of L-leucine is often protected as a simple methyl or benzyl ester. libretexts.org The Z group is stable to the mildly acidic or basic conditions used to remove other common protecting groups but can be readily cleaved by catalytic hydrogenolysis (e.g., H₂/Pd) or under strongly acidic conditions (e.g., HBr in acetic acid). creative-peptides.com

Modern peptide synthesis employs a variety of Nα-protecting groups, each with distinct advantages and deprotection conditions, allowing for complex synthetic strategies. iris-biotech.de

| Protecting Group | Abbreviation | Structure | Deprotection Conditions | Key Advantages |

|---|---|---|---|---|

| Benzyloxycarbonyl | Z or Cbz | C₇H₇O₂- | H₂/Pd, HBr/AcOH, Na/liquid NH₃ | Suppresses racemization, stable crystalline derivatives. creative-peptides.com |

| tert-Butoxycarbonyl | Boc | (CH₃)₃COCO- | Strong acids (e.g., Trifluoroacetic acid, TFA) | Stable to catalytic hydrogenation and bases. creative-peptides.comlibretexts.org |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | C₁₅H₁₁O₂- | Mild base (e.g., 20% piperidine (B6355638) in DMF) | Allows for mild deprotection conditions, widely used in solid-phase synthesis. creative-peptides.comiris-biotech.delibretexts.org |

Maintaining the stereochemical integrity of the constituent D-valine and L-leucine residues is paramount during synthesis. The coupling of Z-D-Valine to an L-leucine ester is a critical step where racemization can occur, particularly at the activated carboxyl group of valine. The presence of the urethane-type Z group significantly minimizes this risk compared to acyl-type protecting groups. creative-peptides.com

The choice of coupling reagent is also crucial for achieving high diastereoselectivity. Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), when used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl cyanoglyoxylate-2-oxime, form activated esters that react efficiently with the amine component while suppressing racemization.

Furthermore, the heterochiral (D-L) nature of the dipeptide can influence its conformational preferences. X-ray diffraction studies on similar L,D dipeptides have shown they often adopt a U-shaped backbone structure, with the change in chirality primarily affecting the side-chain conformation rather than the backbone. nih.gov This inherent conformational preference, driven by the diastereomeric relationship between the residues, is a key feature of the molecule.

The principles of green chemistry are increasingly being applied to peptide synthesis to reduce environmental impact. unibo.it For a solution-phase synthesis of Z-D-Val-L-Leu, this involves replacing hazardous solvents like N,N-dimethylformamide (DMF) with more benign alternatives. Ethyl acetate (B1210297) (EtOAc), for instance, has been identified as a greener solvent for peptide synthesis.

| Green Chemistry Principle | Application in Dipeptide Synthesis | Example/Benefit |

|---|---|---|

| Safer Solvents | Replacement of traditional polar aprotic solvents. | Using Ethyl Acetate (EtOAc) or 2-Methyltetrahydrofuran (2-MeTHF) instead of DMF or Dichloromethane (DCM). |

| Atom Economy | Use of efficient coupling reagents that minimize waste. | Reagents like T3P® (Propylphosphonic anhydride) can offer high yields with easily removable byproducts. |

| Use of Renewable Feedstocks | Enzymatic synthesis or use of bio-derived solvents. | Chemoenzymatic Peptide Synthesis (CEPS) uses enzymes in aqueous buffers. unibo.it |

| Energy Efficiency | Employing methods that reduce energy consumption. | Mechanosynthesis (ball milling) can proceed at room temperature without bulk heating. unl.pt |

Regioselective Functionalization and Derivatization Strategies for this compound

The Z-D-Val-L-Leu scaffold possesses distinct functional handles—a protected N-terminus, a free C-terminal carboxylic acid, and the side chains of valine and leucine (B10760876)—that allow for selective chemical modification. These derivatization strategies enable the transformation of the simple dipeptide into more complex and functional molecules for biochemical and biomedical research.

The free carboxylic acid of Z-D-Val-L-Leu is the primary site for derivatization. Using standard peptide coupling chemistry (e.g., EDC/NHS), this carboxyl group can be readily converted into an amide by reaction with a wide range of amine-containing molecules. This allows for the attachment of:

Reporter Groups: Fluorophores (e.g., fluorescein, rhodamine) or biotin (B1667282) tags can be appended to visualize or capture binding partners.

Photoaffinity Labels: Groups like benzophenones or diazirines can be incorporated to create probes that, upon photoactivation, form covalent bonds with interacting proteins, enabling target identification.

Bioconjugates: The dipeptide can be conjugated to larger molecules such as polymers, lipids, or other peptides to modify its properties, for example, to enhance cell permeability or target it to specific tissues.

Alternatively, the Z group can be selectively removed via hydrogenolysis to expose the N-terminal amine of the D-valine residue. This primary amine can then be functionalized, for instance, by acylation or reaction with isothiocyanates, providing an orthogonal site for modification if the C-terminus is simultaneously protected or immobilized.

Immobilizing Z-D-Val-L-Leu onto a solid support is a key strategy for its use in affinity chromatography to study its binding partners. thermofisher.com The covalent attachment to a stationary phase, such as agarose (B213101) or magnetic beads, allows for "pull-down" experiments where proteins or other molecules that bind to the dipeptide can be selectively isolated from complex biological mixtures like cell lysates. nih.govresearchgate.net

The most common immobilization strategy involves coupling the dipeptide's free carboxylic acid to an amine-functionalized resin. mdpi.com This is typically achieved by activating the carboxyl group with reagents like NHS/EDC to form a reactive N-hydroxysuccinimide ester, which then readily reacts with the primary amines on the support to form a stable amide bond. mdpi.com The choice of resin and the length of any spacer arm between the ligand and the support can be optimized to minimize steric hindrance and ensure the dipeptide is accessible for binding. Such immobilized ligands are invaluable tools for identifying and purifying enzymes, receptors, or other proteins that recognize the specific D-Val-L-Leu motif. nih.gov

Adaptations for Solid-Phase Peptide Synthesis of this compound Derivatives

The synthesis of peptide derivatives incorporating the this compound motif on a solid support requires specific strategic considerations within the broader framework of Solid-Phase Peptide Synthesis (SPPS). SPPS, a methodology pioneered by R.B. Merrifield, involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymeric support. nih.govnih.gov This approach allows for the use of excess reagents to drive reactions to completion, with purification simplified to washing and filtration steps. lsu.edu When incorporating a pre-synthesized dipeptide block like (Benzyloxy)carbonyl)-D-valyl-L-leucine, the standard SPPS protocol is adapted to accommodate the unique characteristics of the dipeptide's N-terminal protecting group and stereochemistry.

The primary strategies for creating derivatives involve either using the Cbz-D-Val-L-Leu dipeptide as a building block to be coupled onto a resin-bound amino acid or peptide, or by assembling the dipeptide sequentially on the resin before further elongation. The presence of the N-terminal benzyloxycarbonyl (Cbz or Z) group, which is typically stable to the conditions used for removing temporary Nα-protecting groups like Fmoc (base-labile) or Boc (mildly acid-labile), dictates much of the synthetic strategy. nih.govpeptide.com

Selection of Solid Support

The choice of resin is a critical first step in SPPS and is determined by the desired C-terminal functionality of the final peptide derivative (e.g., carboxylic acid or amide). uci.edu The linkage of the peptide to the resin must be stable throughout the synthesis but cleavable under specific conditions at the end. lsu.edu

For derivatives of Cbz-D-Val-L-Leu requiring a C-terminal carboxylic acid, resins such as 2-chlorotrityl chloride or Wang resin are commonly employed. uci.edu The 2-chlorotrityl resin is particularly advantageous as it allows for the cleavage of the peptide under very mild acidic conditions, which can help preserve acid-sensitive functionalities in the peptide. uci.edu For derivatives with a C-terminal amide, Rink amide or MBHA (4-Methylbenzhydrylamine) resins are the standard choices. lsu.eduuci.edu

| Resin Type | Typical Linker | C-Terminal Functionality | Cleavage Condition | Reference |

|---|---|---|---|---|

| 2-Chlorotrityl Chloride Resin | Trityl | Carboxylic Acid | Mildly acidic (e.g., dilute TFA) | uci.edu |

| Wang Resin | p-Alkoxybenzyl alcohol | Carboxylic Acid | Strongly acidic (e.g., high concentration TFA) | nih.gov |

| Rink Amide Resin | Fmoc-protected amino-linker | Amide | Strongly acidic (e.g., high concentration TFA) | uci.edu |

| MBHA Resin | Benzhydrylamine | Amide | Very strong acid (e.g., HF) | lsu.edu |

Strategy for Incorporation and Elongation

The most direct method for creating derivatives is to use the intact Cbz-D-Val-L-Leu dipeptide as a single coupling unit. In this approach, the peptide chain is first assembled on the solid support using standard Fmoc/tBu chemistry. mdpi.com This involves the sequential coupling of Fmoc-protected amino acids, followed by the removal of the Fmoc group with a piperidine solution to expose the N-terminal amine for the next coupling cycle. nih.gov

Once the resin-bound peptide sequence is prepared, the Cbz-D-Val-L-Leu unit is coupled to the N-terminus. The carboxyl group of the leucine residue in the dipeptide is activated in situ using a variety of coupling reagents. These reagents react with the carboxyl group to form a highly reactive intermediate that readily couples with the free N-terminal amine of the peptide on the resin. peptide.com

Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often used with additives such as 1-hydroxybenzotriazole (HOBt) to minimize side reactions and racemization. sigmaaldrich.com More efficient modern coupling reagents are based on phosphonium (B103445) salts (e.g., PyBOP®) or aminium/uronium salts (e.g., HATU, HBTU), which provide rapid and high-yield couplings. peptide.comuci.edu

| Coupling Reagent | Full Name | Activator/Base | Key Characteristics | Reference |

|---|---|---|---|---|

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HOAt / DIPEA | High efficiency, low racemization | uci.edu |

| HBTU | N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | HOBt / DIPEA | Commonly used, effective | peptide.com |

| DIC/HOBt | N,N'-Diisopropylcarbodiimide / 1-Hydroxybenzotriazole | - | Cost-effective, established method | sigmaaldrich.com |

| PyBOP® | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | DIPEA | Effective for sterically hindered couplings | sigmaaldrich.com |

If further elongation is required from the N-terminus of the D-valine residue, the Cbz group must be removed. This step represents a departure from standard Fmoc or Boc strategies. The Cbz group is resistant to the piperidine used in Fmoc removal and the trifluoroacetic acid (TFA) concentrations typically used for Boc removal. nih.govpeptide.com Its cleavage requires either catalytic hydrogenolysis (H₂/Pd-C) or treatment with very strong acids like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA). peptide.comnih.gov These harsh conditions can prematurely cleave the peptide from many types of resins and remove acid-labile side-chain protecting groups. Therefore, if N-terminal elongation is desired, a highly acid-resistant resin and a carefully planned orthogonal protection scheme are necessary.

Cleavage and Final Deprotection

The final step in the synthesis is the cleavage of the peptide derivative from the solid support and the simultaneous removal of all side-chain protecting groups, as well as the N-terminal Cbz group. The composition of the cleavage "cocktail" is critical and is formulated to scavenge reactive cationic species generated during the deprotection process, thereby preventing side reactions with sensitive amino acid residues like tryptophan, methionine, or cysteine. peptide.com

For a peptide synthesized on a TFA-labile resin (e.g., Wang or Rink Amide) with standard tBu-based side-chain protection, a common cleavage cocktail consists of a high concentration of TFA mixed with scavengers. To ensure the removal of the Cbz group, a stronger acid such as TFMSA may be added to the cocktail. nih.gov

| Reagent | Purpose | Typical Concentration |

|---|---|---|

| Trifluoroacetic Acid (TFA) | Cleavage from resin; removal of acid-labile protecting groups (e.g., Boc, tBu) | 80-95% |

| Trifluoromethanesulfonic Acid (TFMSA) | Removal of more resistant protecting groups like Cbz | 5-10% |

| Water | Scavenger | 2-5% |

| Triisopropylsilane (TIS) | Cation scavenger | 1-5% |

| 1,2-Ethanedithiol (EDT) | Scavenger, particularly for protecting Trp and Met | 1-5% |

Following cleavage, the crude peptide is precipitated from the cleavage mixture with cold diethyl ether, collected by centrifugation, and purified, typically using reverse-phase high-performance liquid chromatography (RP-HPLC).

Conformational Analysis and Higher Order Structural Investigations of Benzyloxy Carbonyl D Valyl L Leucine

Spectroscopic Probes for Solution-State Conformation of ((Benzyloxy)carbonyl)-D-valyl-L-leucine

The conformation of this compound in solution is not static but rather a dynamic equilibrium of various conformers. Spectroscopic techniques provide invaluable insights into this conformational ensemble.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Conformational Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for determining the three-dimensional structure of molecules in solution. nih.govnmims.edu For this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed to gain a detailed picture of its solution-state conformation.

Detailed analysis of the 1H NMR spectrum would provide initial information. The chemical shifts of the amide (NH) protons are particularly sensitive to their local environment and involvement in hydrogen bonding. nih.gov Vicinal (three-bond) coupling constants, such as 3JHNHα, can be used to estimate the dihedral angle φ (phi) of the peptide backbone via the Karplus equation. mdpi.com This relationship is crucial for defining the rotational state around the N-Cα bond.

For a molecule like this compound, key NOEs would be expected between the D-Val and L-Leu residues, as well as between the amino acid side chains and the benzyloxycarbonyl protecting group. The collection of these distance restraints would be used in conjunction with molecular modeling software to generate a family of structures representing the conformational ensemble of the dipeptide in solution.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Insights

Circular Dichroism (CD) spectroscopy is a sensitive technique for investigating the secondary structure of chiral molecules like peptides. americanpeptidesociety.org It measures the differential absorption of left- and right-circularly polarized light. The resulting CD spectrum provides a characteristic fingerprint of the peptide's secondary structure elements, such as α-helices, β-sheets, and random coils. mtoz-biolabs.com

For a short dipeptide like this compound, the CD spectrum is not expected to show the classic signatures of extended secondary structures. However, the spectrum would be highly sensitive to the local conformational preferences and the presence of turns. The D-amino acid (D-Val) is known to induce specific turn-like structures, and the CD spectrum would reflect this.

The solvent environment can significantly influence the conformation and, consequently, the CD spectrum. nih.govresearchgate.net Therefore, recording CD spectra in various solvents of differing polarity can provide insights into the stability of any preferred conformations. For instance, a consistent spectral shape across different solvents would suggest a relatively rigid conformation, while significant changes would indicate conformational flexibility.

Table 2: Characteristic CD Spectral Features for Peptide Secondary Structures

| Secondary Structure | Characteristic Wavelengths (nm) |

|---|---|

| α-Helix | Negative bands at ~222 and ~208 nm, positive band at ~193 nm. mtoz-biolabs.com |

| β-Sheet | Negative band around 218 nm, positive band around 195 nm. mtoz-biolabs.com |

Vibrational Spectroscopy (FTIR, Raman) for Conformational Fingerprinting

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides a "snapshot" of the molecular vibrations and is a powerful tool for probing the conformational state of peptides. nih.gov The amide I band (primarily C=O stretching) and the amide III band (a complex vibration involving N-H in-plane bending and C-N stretching) are particularly sensitive to the peptide backbone conformation. researchgate.netnih.gov

The frequency of the amide I band is correlated with the hydrogen-bonding status of the carbonyl group and the local secondary structure. For this compound, analysis of the amide I region in different solvents could reveal the presence of intramolecular hydrogen bonds, which would suggest a folded or turn-like conformation.

Raman spectroscopy offers complementary information and is particularly well-suited for aqueous solutions. The positions and intensities of various bands in the Raman spectrum can be correlated with specific side-chain and backbone conformations. researchgate.net

Table 3: Key Vibrational Bands for Peptide Conformational Analysis

| Vibrational Mode | Typical Frequency Range (cm-1) | Structural Sensitivity |

|---|---|---|

| Amide I (FTIR/Raman) | 1600-1700 | Backbone conformation, hydrogen bonding. researchgate.net |

| Amide II (FTIR) | 1500-1600 | Backbone conformation. |

Solid-State Structural Characterization of this compound and its Analogues

The conformation of a peptide in the solid state can differ significantly from its solution-state ensemble. X-ray crystallography provides a precise atomic-level picture of the molecule's structure in its crystalline form.

X-ray Crystallography for Molecular Geometry and Packing Arrangements

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov A successful crystallographic analysis of this compound would yield precise bond lengths, bond angles, and torsion angles, providing an unambiguous picture of its molecular conformation.

While a crystal structure for the exact title compound is not publicly available, studies on similar protected dipeptides provide insights into the likely structural features. It is anticipated that the peptide backbone would adopt a specific, well-defined conformation, and the crystal packing would be dominated by intermolecular hydrogen bonds between the amide groups.

Studies on Conformational Polymorphism of this compound

Polymorphism is the ability of a compound to exist in more than one crystalline form. wikipedia.org These different crystalline forms, or polymorphs, have the same chemical composition but differ in their crystal packing and/or molecular conformation. nih.gov Polymorphism is a common phenomenon in organic molecules, including peptides, and can have a significant impact on their physical properties. researchgate.netresearchgate.net

It is plausible that this compound could exhibit conformational polymorphism. Different crystallization conditions (e.g., solvent, temperature, rate of cooling) could lead to the formation of different polymorphs, each with a unique molecular conformation and packing arrangement.

The identification and characterization of potential polymorphs would typically involve techniques such as powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and solid-state NMR spectroscopy. nih.gov Each polymorph would have a distinct PXRD pattern and thermal behavior. Solid-state NMR could further distinguish between polymorphs by revealing differences in the local chemical environments of the atoms.

Computational Approaches to the Conformational Landscape of this compound

The three-dimensional structure of this compound is not static; rather, it exists as a dynamic ensemble of interconverting conformations. Understanding this conformational landscape is crucial for elucidating its structure-function relationships. Due to the flexibility inherent in the peptide backbone and the side chains of the valine and leucine (B10760876) residues, experimental characterization of all accessible conformations can be challenging. Computational chemistry provides a powerful suite of tools to explore this landscape in detail, offering insights into the stability, and transitions between different conformational states. These in silico methods, including molecular dynamics simulations and quantum mechanical calculations, allow for a systematic investigation of the molecule's potential energy surface.

Molecular Dynamics Simulations for Conformational Sampling and Stability

Molecular dynamics (MD) simulations are a computational method used to simulate the physical movements of atoms and molecules. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of the conformational dynamics of this compound over time. These simulations allow for extensive sampling of the conformational space, revealing the accessible conformations and the relative time the molecule spends in each state.

In a typical MD simulation of this dipeptide, the molecule would be placed in a simulated environment, such as a box of explicit water molecules, to mimic physiological conditions. The interactions between all atoms are described by a force field, which is a set of empirical potential energy functions. The simulation then proceeds in a series of small time steps, tracking the trajectory of each atom.

The stability of different conformations can be assessed by analyzing the simulation trajectory. Stable conformations correspond to low-energy regions of the conformational landscape where the molecule resides for extended periods. By clustering the snapshots from the simulation based on structural similarity, representative conformations can be identified. The population of these clusters provides an estimate of their relative stability.

For a molecule like this compound, key conformational features of interest in an MD simulation would include the backbone dihedral angles (φ, ψ), the side-chain dihedral angles (χ), and the orientation of the N-terminal benzyloxycarbonyl protecting group. The heterochiral nature of the D-valyl-L-leucine sequence is expected to influence the accessible backbone conformations compared to its homochiral counterpart.

Table 1: Representative Conformational Substates from a Hypothetical MD Simulation

This table illustrates the type of data that can be obtained from MD simulations, showing distinct conformational clusters, their key dihedral angles, and relative populations. Note: This data is illustrative for a protected dipeptide and not from a specific simulation of this compound.

| Conformer ID | Backbone Dihedral Angles (φ, ψ) of D-Val | Backbone Dihedral Angles (φ, ψ) of L-Leu | Relative Population (%) | Description |

|---|---|---|---|---|

| 1 | +60°, +150° | -70°, -40° | 45 | Extended β-strand like conformation |

| 2 | +50°, -130° | -80°, +150° | 30 | Turn-like structure |

| 3 | -140°, +70° | -60°, +140° | 15 | More compact, folded conformation |

| 4 | +70°, +50° | -120°, -30° | 10 | Alternative extended conformation |

Quantum Mechanical Calculations of Preferred Conformers and Energetic States

While molecular dynamics simulations excel at sampling a wide range of conformations, the accuracy of the underlying force fields can be a limitation. Quantum mechanical (QM) calculations, based on the principles of quantum mechanics, provide a more accurate description of the electronic structure and energetics of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations can be used to determine the geometries and relative energies of the most stable conformers of this compound.

QM calculations are typically performed on a set of initial structures, which can be obtained from MD simulations or systematic conformational searches. For each structure, the geometry is optimized to find the nearest local energy minimum on the potential energy surface. The relative energies of these optimized conformers can then be calculated with high accuracy, allowing for a precise ranking of their stability.

These calculations are particularly useful for understanding the subtle energetic differences between various rotamers of the valine and leucine side chains and for accurately modeling intramolecular interactions, such as hydrogen bonds. The benzyloxycarbonyl group also contributes to the conformational preferences through steric and electronic effects, which are well-described by QM methods. nih.gov

Table 2: Calculated Relative Energies of Preferred Conformers

This table presents hypothetical data from quantum mechanical calculations on a dipeptide, illustrating the energetic ranking of different stable conformations. The energies are relative to the most stable conformer (Conformer A). This data is representative and not specific to this compound. unc.edu

| Conformer | Key Intramolecular Interactions | Relative Energy (kcal/mol) | Predicted Stability |

|---|---|---|---|

| A | Backbone-backbone hydrogen bond | 0.00 | Most Stable |

| B | Side chain-backbone interaction | +0.85 | High |

| C | Extended conformation, minimal steric hindrance | +1.50 | Moderate |

| D | Interaction with benzyloxycarbonyl group | +2.10 | Less Stable |

Free Energy Landscapes and Conformational Transitions

A free energy landscape (FEL) provides a comprehensive map of the conformational space of a molecule by plotting the free energy as a function of one or more conformational coordinates. nih.govacs.org These landscapes are typically constructed from extensive molecular dynamics simulations, often enhanced with advanced sampling techniques to overcome energy barriers and explore the full range of motion.

For this compound, the FEL could be projected onto key dihedral angles or other collective variables that describe the most significant conformational changes. The landscape would reveal basins of low free energy, corresponding to the most stable conformational states, and the energy barriers that separate them. These barriers represent the transition states between different conformations, and their height determines the rate of interconversion.

The shape of the free energy landscape is influenced by both enthalpic contributions (e.g., intramolecular hydrogen bonds, van der Waals interactions) and entropic effects (the number of accessible microstates for a given conformation). By analyzing the FEL, one can gain a detailed understanding of the conformational equilibrium and the pathways of conformational change. For instance, the landscape would show whether the molecule prefers a small number of well-defined structures or exists as a broad ensemble of conformations. The heterochiral nature of the D-Val-L-Leu linkage is expected to create a unique free energy landscape compared to homochiral dipeptides. acs.orgnih.gov

Table 3: Features of a Hypothetical Free Energy Landscape

This table summarizes the key features that would be extracted from a free energy landscape analysis of a flexible dipeptide.

| Feature | Description | Implication for this compound |

|---|---|---|

| Energy Minima | Deep basins on the landscape representing stable and metastable conformers. | Identifies the most populated and functionally relevant shapes of the molecule. |

| Transition States | Saddle points on the landscape representing the energy barriers between minima. | Determines the kinetics of conformational change and the flexibility of the molecule. |

| Conformational Pathways | The lowest energy paths connecting different energy minima. | Reveals the likely sequence of structural changes as the molecule transitions between states. |

| Basin Width | The breadth of an energy minimum. | Indicates the degree of conformational heterogeneity within a stable state (a wider basin implies more structural diversity). |

Molecular Mechanisms of Biological Activity and Enzymatic Interactions of Benzyloxy Carbonyl D Valyl L Leucine

Identification and Mechanistic Characterization of Target Enzymes for ((Benzyloxy)carbonyl)-D-valyl-L-leucine

There is no readily available scientific literature that identifies the specific target enzymes for this compound. While the dipeptide structure containing valine and leucine (B10760876) residues suggests potential interaction with proteases, specific experimental evidence is absent.

Profiling against Specific Protease Families and Subfamilies (e.g., Cysteine Proteases)

No studies were found that have profiled the inhibitory activity of this compound against specific families or subfamilies of proteases, such as cysteine proteases. Research on similar compounds, like benzyloxycarbonyl-leucyl-leucyl-leucinal (ZLLLal), has shown inhibition of cathepsins B and L, both of which are cysteine proteases. nih.gov However, direct experimental data for this compound is not available.

Determinants of Selectivity and Specificity in Enzyme Inhibition by this compound

Without identified target enzymes, the molecular determinants of selectivity and specificity for this compound cannot be described. The specific amino acid residues in an enzyme's active site that would interact with the D-valine and L-leucine moieties of the compound, contributing to selective binding, have not been elucidated. The presence of D-amino acids in peptide-based inhibitors can influence their stability and selectivity, but specific details for this compound are unknown.

Detailed Kinetic Analysis of Enzymatic Inhibition by this compound

A detailed kinetic analysis of the enzymatic inhibition by this compound is not present in the available scientific literature. This includes a lack of data on inhibition constants and the specific mechanisms of enzyme-inhibitor interaction.

Determination of Inhibition Constants (Ki) and Elucidation of Inhibition Mechanisms (e.g., Competitive, Irreversible)

No published studies provide the inhibition constants (Ki) for this compound against any enzyme. Consequently, the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or irreversible) has not been determined.

Reversibility and Irreversibility Studies of Enzyme-Inhibitor Interactions

There is no information available from reversibility or irreversibility studies concerning the interaction between this compound and any target enzymes.

Pre-steady State Kinetics and Transient Enzyme-Inhibitor Complex Formation

Information regarding the pre-steady state kinetics and the formation of any transient enzyme-inhibitor complexes involving this compound is not available in the scientific literature.

Structural Basis of Enzyme-Inhibitor Recognition and Binding of this compound

The elucidation of the three-dimensional structure of an enzyme-inhibitor complex is paramount to understanding the molecular underpinnings of inhibition. Techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy provide atomic-level insights into how a ligand binds to its protein target. However, a comprehensive search of the scientific literature and structural databases, including the Protein Data Bank (PDB), did not yield any publicly available co-crystal structures for the specific compound this compound complexed with an enzyme.

Co-crystallography and Structural Elucidation of Enzyme-((Benzyloxy)carbonyl)-D-valyl-L-leucine Complexes

As of the latest available data, there are no published reports detailing the successful co-crystallization of this compound with a specific enzyme target. The process of obtaining a high-resolution crystal structure of an enzyme-inhibitor complex involves several challenging steps, including the expression and purification of a stable and active enzyme, the synthesis of the inhibitor, the formation of a homogenous enzyme-inhibitor complex, and the subsequent crystallization of this complex. The resulting crystals are then subjected to X-ray diffraction to determine the electron density map, from which the atomic coordinates of the protein and the bound ligand can be derived. Without such a structure for this compound, a definitive, experimentally determined model of its binding mode remains elusive.

Analysis of Ligand-Protein Interaction Profiles (e.g., Hydrogen Bonding Networks, Hydrophobic Interactions)

In the absence of a co-crystal structure, a detailed analysis of the specific ligand-protein interactions for this compound is speculative. However, based on the chemical nature of the inhibitor, a hypothetical interaction profile can be proposed. The this compound molecule possesses several key features that would likely govern its interaction with a target enzyme's active site:

Hydrogen Bonding: The amide backbone of the dipeptide contains both hydrogen bond donors (N-H groups) and acceptors (C=O groups) that could form a network of hydrogen bonds with residues in the enzyme's binding pocket.

Hydrophobic Interactions: The side chains of both D-valine (isopropyl group) and L-leucine (isobutyl group) are hydrophobic. These would be expected to engage in van der Waals interactions with nonpolar pockets within the enzyme's active site. The benzyloxycarbonyl group at the N-terminus also presents a significant hydrophobic and aromatic moiety (the benzyl (B1604629) group) that could interact with hydrophobic or aromatic residues of the target enzyme.

A theoretical representation of these potential interactions is summarized in the table below.

| Functional Group of Inhibitor | Potential Interaction Type | Potential Interacting Enzyme Residues (Hypothetical) |

| Benzyloxycarbonyl (Phenyl Ring) | Hydrophobic, π-stacking | Aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan) |

| Carbonyl (urethane) | Hydrogen Bond Acceptor | Hydrogen bond donors (e.g., backbone N-H, side chains of Serine, Threonine, Asparagine, Glutamine) |

| D-Valine side chain (isopropyl) | Hydrophobic | Aliphatic or aromatic residues (e.g., Leucine, Isoleucine, Valine, Phenylalanine) |

| L-Leucine side chain (isobutyl) | Hydrophobic | Aliphatic or aromatic residues (e.g., Leucine, Isoleucine, Valine, Phenylalanine) |

| Peptide backbone (N-H, C=O) | Hydrogen Bonding | Backbone or side chain hydrogen bond donors/acceptors |

Role of Specific Amino Acid Residues in Catalytic Site and Exosite Interactions

Without experimental structural data, the identification of specific amino acid residues of a target enzyme that are crucial for the binding of this compound is not possible. The precise roles of catalytic site residues in recognizing and binding the inhibitor, as well as any potential interactions with exosites (secondary binding sites outside the active site), can only be determined through structural biology methods or extensive site-directed mutagenesis studies, neither of which are currently available in the public domain for this specific compound.

In a typical protease inhibitor context, the D-valine and L-leucine residues would be expected to occupy specific sub-pockets (e.g., S1, S2) of the enzyme's active site, with their orientation and interactions being dictated by the stereochemistry and physicochemical properties of these pockets. The benzyloxycarbonyl group would likely occupy a more solvent-exposed region or an additional hydrophobic pocket. However, without a confirmed enzyme target and a corresponding co-crystal structure, any discussion of the role of specific residues remains speculative.

Structure Activity Relationship Sar and Rational Design of Benzyloxy Carbonyl D Valyl L Leucine Analogues

Systematic Modification of the Benzyloxycarbonyl Group and its Influence on Molecular Interactions

The benzyloxycarbonyl (Cbz or Z) group is a common N-terminal protecting group in peptide synthesis. Its aromatic nature and steric bulk can significantly influence the peptide's conformation and its interaction with biological targets. Systematic modifications of this group can lead to analogues with altered properties.

Influence of the Benzyloxycarbonyl Group:

Steric Hindrance: The size and conformation of the Cbz group can create steric hindrance, which may either be beneficial or detrimental to the peptide's activity. For instance, it can shield the peptide backbone from enzymatic degradation, thereby increasing its stability. Conversely, it might hinder the optimal binding of the peptide to its target.

Table 1: Hypothetical Modifications of the Benzyloxycarbonyl Group and Their Potential Effects

| Modification | Rationale | Potential Effect on Molecular Interactions |

| Introduction of electron-donating groups (e.g., -OCH3) | Increase electron density of the aromatic ring. | May enhance π-π stacking interactions with aromatic residues in the target protein. |

| Introduction of electron-withdrawing groups (e.g., -NO2) | Decrease electron density of the aromatic ring. | Could alter hydrogen bonding capabilities and electrostatic interactions. |

| Replacement with other aromatic protecting groups (e.g., Fmoc) | Alter steric bulk and hydrophobicity. | May lead to different binding orientations and affinities. |

| Replacement with aliphatic protecting groups (e.g., Boc) | Reduce aromaticity and potential for π-π interactions. | Could favor hydrophobic interactions of a different nature. |

Exploration of D-Valine and L-Leucine Residue Substitutions on the Peptide Scaffold and Their Impact on Mechanistic Activity

The specific amino acid residues, D-valine and L-leucine, are crucial determinants of the peptide's biological activity. The use of a D-amino acid (D-valine) at the N-terminal position is a key feature, as it can confer resistance to proteolysis by common peptidases, which typically recognize L-amino acids. mdpi.comresearchgate.net

D-Valine Substitutions:

The substitution of D-valine with other D-amino acids can probe the importance of its side chain's size, shape, and hydrophobicity for target interaction.

Impact of Side Chain Bulk: Replacing D-valine with D-amino acids having smaller (e.g., D-alanine) or larger (e.g., D-leucine, D-phenylalanine) side chains can reveal the steric constraints of the binding pocket.

Influence of Hydrophobicity: The hydrophobicity of the D-amino acid residue can be critical for binding. Altering this property by substituting D-valine with more or less hydrophobic residues can significantly impact the binding affinity.

L-Leucine Substitutions:

Cell Selectivity: Studies have shown that leucine-rich peptides tend to have stronger antimicrobial activity compared to valine-rich peptides, though the latter may exhibit lower cytotoxicity. nih.gov This suggests that substituting L-leucine with L-valine could modulate the biological activity and selectivity of the compound.

Structural Effects: The replacement of L-leucine with other L-amino acids can alter the peptide's secondary structure and its ability to adopt the optimal conformation for binding.

Table 2: Impact of Amino Acid Substitutions on Peptide Properties

| Original Residue | Substitution | Potential Impact on Mechanistic Activity | Reference |

| D-Valine | Other D-amino acids (e.g., D-Ala, D-Leu) | Altered steric fit and hydrophobic interactions with the target. May affect enzymatic stability. | mdpi.comresearchgate.net |

| L-Leucine | L-Valine | May decrease antimicrobial activity but also reduce cytotoxicity, leading to improved cell selectivity. | nih.gov |

| L-Leucine | Other hydrophobic L-amino acids | Could modulate binding affinity and specificity depending on the size and shape of the substituent. |

Investigation of C-terminal Modifications and Functionalization on Molecular Recognition Properties

The C-terminus of a peptide, which is typically a carboxylic acid, can be modified to influence its properties. jpt.com

Amidation: One of the most common C-terminal modifications is amidation, which neutralizes the negative charge of the carboxyl group. sigmaaldrich.com This can enhance the peptide's stability by making it more resistant to carboxypeptidases and can also improve its ability to cross cell membranes. jpt.comsigmaaldrich.com

Esterification: The conversion of the C-terminal carboxyl group to an ester can also increase hydrophobicity and influence the peptide's interaction with its target.

Other Functionalizations: The C-terminus can be conjugated to other molecules, such as fluorescent tags for imaging studies or other pharmacophores to create bifunctional molecules.

Table 3: Common C-Terminal Modifications and Their Effects

| Modification | Rationale | Effect on Molecular Recognition Properties |

| Amidation | Neutralize negative charge, increase stability. | Can enhance binding affinity by eliminating unfavorable electrostatic interactions and improve membrane permeability. jpt.comsigmaaldrich.com |

| Esterification | Increase hydrophobicity. | May improve interactions with hydrophobic pockets in the target protein. |

| Conjugation to other molecules | Introduce new functionalities. | Can enable targeted delivery or provide additional binding interactions. |

Rational Design Principles for Enhanced Selectivity and Potency of ((Benzyloxy)carbonyl)-D-valyl-L-leucine Derivatives

Rational design aims to systematically modify a lead compound to improve its therapeutic properties, such as potency and selectivity. rsc.org For this compound derivatives, several principles can be applied:

Target-Specific Modifications: Based on the structure of the biological target, modifications can be designed to exploit specific features of the binding site. For example, if the binding pocket has a region that can accommodate a hydrogen bond donor, a corresponding functional group can be introduced into the peptide analogue.

Conformational Constraints: Introducing conformational constraints, such as cyclization or the incorporation of specific amino acids, can lock the peptide into its bioactive conformation. This can lead to a significant increase in potency by reducing the entropic penalty of binding.

Bioisosteric Replacements: The replacement of certain functional groups with others that have similar physical or chemical properties (bioisosteres) can be used to fine-tune the compound's properties. For example, a carboxylic acid group could be replaced with a tetrazole to maintain a similar acidic character but with different steric and electronic properties.

Computational Design Strategies for Novel Analogues of this compound

Computational methods play an increasingly important role in the rational design of new drugs. frontiersin.org These strategies can be used to predict the binding affinity and selectivity of novel analogues of this compound before they are synthesized, thus saving time and resources.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. It can be used to screen virtual libraries of analogues and identify those that are most likely to bind to the target with high affinity. mdpi.com

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the peptide-target complex over time. This can help to understand the stability of the complex and the key interactions that contribute to binding. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of a series of compounds with their biological activity. These models can be used to predict the activity of new analogues and to identify the structural features that are most important for activity.

By combining these computational approaches with experimental validation, it is possible to accelerate the discovery and development of novel and improved analogues of this compound.

Advanced Analytical and Characterization Techniques in Benzyloxy Carbonyl D Valyl L Leucine Research

High-Resolution Mass Spectrometry for Detailed Structural Elucidation and Stability Studies

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive structural confirmation of synthetic peptides. Unlike standard mass spectrometry, HRMS instruments, such as Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass spectrometers, measure the mass-to-charge ratio (m/z) of ions with extremely high accuracy and resolution. researchgate.net This allows for the determination of a molecule's elemental composition from its exact mass, providing unequivocal confirmation of its chemical formula.

For ((Benzyloxy)carbonyl)-D-valyl-L-leucine, HRMS is used to verify its molecular weight (C₂₄H₃₈N₂O₅, exact mass: 438.2781 g/mol ). An experimentally determined mass that matches this theoretical value to within a few parts per million (ppm) provides strong evidence of the compound's identity.

Furthermore, tandem mass spectrometry (MS/MS) is employed for detailed structural elucidation. osu.edunih.gov In an MS/MS experiment, the molecular ion of the peptide is isolated, fragmented through collision-activated dissociation (CAD), and the resulting fragment ions are analyzed. nih.gov The fragmentation of peptides typically occurs along the peptide backbone, producing characteristic "b" and "y" ions. uab.edu Analysis of the mass differences between these fragment ions allows for the direct sequencing of the amino acid residues, confirming the D-valyl-L-leucine arrangement and the presence of the N-terminal (benzyloxy)carbonyl (Cbz) protecting group.

HRMS is also critical for stability studies. By subjecting the compound to stress conditions (e.g., acid, base, oxidation, heat), subsequent HRMS analysis can detect and identify degradation products by their precise mass shifts, thereby elucidating pathways of decomposition.

| Fragment Ion Type | Sequence | Theoretical Exact Mass (m/z) |

| Precursor Ion | [Cbz-D-Val-L-Leu+H]⁺ | 439.2853 |

| b₁ | Cbz | 135.0524 |

| b₂ | Cbz-D-Val | 234.1236 |

| y₁ | L-Leu | 132.1025 |

| y₂ | D-Val-L-Leu | 231.1709 |

This interactive table shows the expected exact masses of the primary fragment ions for this compound in a positive-ion MS/MS experiment. The data is used to confirm the peptide's sequence.

Advanced Chromatographic Methods for Purity Assessment and Isolation of Analogues

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from starting materials, reagents, and synthesis-related impurities. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common method used for analyzing peptide purity. nih.gov The method separates molecules based on their hydrophobicity, and when coupled with a UV detector, it provides a quantitative measure of the main compound relative to any impurities.

Developing a stability-indicating HPLC method is crucial. ambiopharm.com This involves subjecting the peptide to forced degradation to ensure that all potential degradation products can be chromatographically resolved from the parent compound. tandfonline.comnih.gov This guarantees that the method can accurately measure the purity of a sample over time during stability testing. tandfonline.com

Given the stereochemistry of the dipeptide (D-valine and L-leucine), chiral chromatography is vital for separating the desired diastereomer from other potential stereoisomers that may form during synthesis, such as the L-L, D-D, and L-D analogues. sigmaaldrich.comrsc.org Specialized chiral stationary phases (CSPs) are used to achieve this separation, which is critical as different stereoisomers can have vastly different biological activities. mdpi.com

| Peak Number | Retention Time (min) | Compound Identity | Area % |

| 1 | 4.5 | Synthesis Byproduct | 0.15 |

| 2 | 8.2 | Cbz-L-Val-L-Leu | 0.25 |

| 3 | 9.1 | Cbz-D-Val-L-Leu | 99.52 |

| 4 | 11.3 | Degradation Product | 0.08 |

This interactive table displays hypothetical results from an RP-HPLC analysis, demonstrating the method's ability to separate the target compound from its diastereomeric impurity and other byproducts.

Calorimetric Techniques (Isothermal Titration Calorimetry, Differential Scanning Calorimetry) for Binding Thermodynamics and Conformational Stability

Calorimetric techniques directly measure the heat changes associated with physical or chemical processes, providing profound insights into the stability and binding interactions of molecules.

Differential Scanning Calorimetry (DSC) is used to characterize the thermal stability of this compound in its solid state. malvernpanalytical.com By precisely heating a sample at a constant rate, DSC detects the heat absorbed or released during phase transitions, such as melting. amazonaws.com The resulting thermogram provides the melting temperature (Tm) and the enthalpy of melting (ΔH), which are key indicators of the compound's conformational stability and the strength of its crystal lattice. journaljpri.comnih.gov

Isothermal Titration Calorimetry (ITC) is the gold standard for characterizing the thermodynamics of binding interactions in solution. nih.govresearchgate.net If this compound is designed to inhibit an enzyme, ITC can be used to measure its binding affinity directly. In an ITC experiment, the dipeptide is titrated into a solution containing the target protein, and the minute heat changes upon binding are measured. springernature.com A single experiment can determine the binding affinity (KD), stoichiometry of the interaction (n), and the changes in enthalpy (ΔH) and entropy (ΔS) upon binding. acs.org This complete thermodynamic profile is invaluable for understanding the molecular forces driving the interaction.

| Thermodynamic Parameter | Value | Unit |

| Stoichiometry (n) | 1.05 | - |

| Binding Affinity (Kᴅ) | 2.5 | µM |

| Enthalpy Change (ΔH) | -8.7 | kcal/mol |

| Entropy Change (TΔS) | 2.1 | kcal/mol |

This interactive table presents typical thermodynamic data obtained from an ITC experiment measuring the binding of a dipeptide inhibitor to its target enzyme.

Surface Plasmon Resonance (SPR) for Real-time Binding Kinetics and Affinity Determination

Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique for studying biomolecular interactions in real time. biosensingusa.com It is particularly useful for determining the kinetics of binding—how fast a ligand binds to its target and how quickly it dissociates. nih.gov

In a typical SPR experiment to characterize this compound, a target protein (e.g., an enzyme) is immobilized on the surface of a sensor chip. Solutions containing the dipeptide at various concentrations are then flowed over the surface. nih.gov Binding of the dipeptide to the immobilized protein causes a change in the refractive index at the surface, which is detected as a response signal. By monitoring this signal over time, one can directly measure the association rate constant (kₐ or kₒₙ) and the dissociation rate constant (kₒ or kₒff). The equilibrium dissociation constant (Kᴅ), a measure of binding affinity, can be calculated from the ratio of these rate constants (kₒ/kₐ). mdpi.com This kinetic information is complementary to the thermodynamic data from ITC and is crucial for lead optimization in drug discovery. drexel.edu

| Kinetic Parameter | Value | Unit |

| Association Rate (kₐ) | 1.2 x 10⁴ | M⁻¹s⁻¹ |

| Dissociation Rate (kₒ) | 3.0 x 10⁻² | s⁻¹ |

| Equilibrium Dissociation Constant (Kᴅ) | 2.5 | µM |

This interactive table summarizes kinetic and affinity data for the interaction between this compound and its putative protein target as determined by SPR.

Cryo-Electron Microscopy (Cryo-EM) for Elucidation of Large Enzyme-Inhibitor Complexes

While techniques like X-ray crystallography have traditionally been used for high-resolution structural biology, Cryo-Electron Microscopy (Cryo-EM) has emerged as a revolutionary method for determining the structures of large and complex biomolecules, often without the need for crystallization. nih.gov

A small molecule like this compound is far too small to be visualized directly by Cryo-EM. However, the technique is exceptionally powerful for determining the high-resolution structure of a large enzyme target while it is bound to the dipeptide inhibitor. researchgate.netrsc.org By flash-freezing the enzyme-inhibitor complex in a thin layer of vitreous ice and imaging it with an electron microscope, a three-dimensional reconstruction of the complex can be generated. youtube.com

The resulting structure can reveal, at near-atomic detail, the precise binding mode of this compound within the enzyme's active site. nih.gov It shows the specific amino acid residues of the enzyme that interact with the inhibitor and the exact conformation adopted by the inhibitor upon binding. This structural information is invaluable for understanding the mechanism of inhibition and for guiding further structure-based drug design efforts to improve potency and selectivity.

| Structural Parameter | Description | Finding |

| Overall Resolution | Resolution of the Cryo-EM map | 2.8 Å |

| Binding Site | Location of the inhibitor within the enzyme | S1/S2 pockets of the active site |

| Inhibitor Conformation | 3D shape of the bound dipeptide | Extended conformation |

| Key Interactions | Specific molecular contacts observed | Hydrogen bonds with Ser195 and Gly193; Hydrophobic interactions with the S1 pocket |

| Enzyme Conformation | Changes in enzyme structure upon binding | No significant global change; minor loop rearrangement near the active site |

This interactive table outlines the type of structural information that would be obtained from a Cryo-EM study of a large enzyme in complex with this compound.

Applications of Benzyloxy Carbonyl D Valyl L Leucine As a Biochemical Probe and Research Tool

Development of Reporter Assays for Enzyme Activity Utilizing ((Benzyloxy)carbonyl)-D-valyl-L-leucine Analogues

In principle, analogues of this compound could be synthesized to serve as substrates in reporter assays for specific proteases. To achieve this, a reporter group, such as a fluorophore (e.g., 7-amino-4-methylcoumarin, AMC) or a chromophore (e.g., p-nitroaniline, pNA), would be attached to the C-terminus of the leucine (B10760876) residue.

The general structure of such a reporter substrate would be Cbz-D-Val-L-Leu-Reporter. Enzymatic cleavage of the amide bond between leucine and the reporter group would release the free reporter, leading to a measurable change in fluorescence or absorbance. This change in signal over time provides a direct measure of the enzyme's catalytic activity.

Hypothetical Data for a Reporter Assay:

| Enzyme Concentration (nM) | Initial Rate (RFU/s) |

| 0 | 5 |

| 1 | 55 |

| 2 | 105 |

| 5 | 255 |

| 10 | 505 |

| RFU = Relative Fluorescence Units |

This type of assay would be instrumental in high-throughput screening for enzyme inhibitors or in characterizing the kinetic parameters (Km and kcat) of an enzyme that recognizes this specific D-L dipeptide sequence. However, specific studies detailing the synthesis and application of Cbz-D-Val-L-Leu-based reporter substrates are not prominently featured in the scientific literature.

Application in Mechanistic Studies of Proteolytic Cascades and Signal Transduction Pathways (In Vitro)

Proteolytic cascades involve a series of enzymes that sequentially activate one another. Substrates and inhibitors with high specificity are crucial tools for dissecting these pathways in vitro. A synthetic peptide like Cbz-D-Val-L-Leu could be used to investigate if a particular enzyme within a cascade recognizes this sequence.

For example, in a reconstituted signaling pathway, this peptide could be introduced as a potential competitive inhibitor or substrate for a specific protease. By observing the effect on downstream events (e.g., the activation of another protease or the release of a signaling molecule), researchers could infer the role and specificity of the targeted enzyme. The stability conferred by the D-amino acid might make it a useful tool for inhibiting a specific step in the cascade without being rapidly degraded.

Role in Establishing Substrate Specificity Profiles for Novel Enzymes

To determine the substrate specificity of a newly discovered protease, researchers often use libraries of synthetic peptides. This compound could be included in such a library to probe the enzyme's tolerance for D-amino acids at the P1 position (assuming cleavage occurs after valine) or P2 position (if cleavage is after leucine).

By comparing the cleavage efficiency of Cbz-D-Val-L-Leu with its all-L counterpart (Cbz-L-Val-L-Leu) and other sequences, a detailed profile of the enzyme's subsite preferences can be constructed. This information is fundamental to understanding the enzyme's biological function and for the rational design of specific inhibitors.

Example Substrate Specificity Data:

| Substrate | Relative Cleavage Rate (%) |

| Cbz-L-Val-L-Leu-pNA | 100 |

| Cbz-D-Val-L-Leu-pNA | < 1 |

| Cbz-L-Ala-L-Leu-pNA | 85 |

| Cbz-L-Phe-L-Leu-pNA | 120 |

This hypothetical data would suggest that the enzyme has a strong preference for L-amino acids at the P2 position and does not tolerate D-valine.

Contribution to the Fundamental Understanding of Enzyme Mechanisms and Catalysis

The study of enzyme-substrate interactions at the molecular level is key to understanding catalysis. Peptides containing unnatural amino acids, such as D-valine, are valuable tools in this endeavor. By attempting to co-crystallize a target enzyme with Cbz-D-Val-L-Leu, researchers could obtain high-resolution structural information of the peptide bound within the active site.

Such a structure could reveal:

How the enzyme accommodates or fails to accommodate the D-amino acid.

The specific hydrogen bonds and hydrophobic interactions that govern substrate binding.

Conformational changes in the enzyme upon ligand binding.

This structural data, combined with kinetic analysis of cleavage (or inhibition), provides deep insights into the catalytic mechanism and the principles of molecular recognition by enzymes.

Future Directions and Emerging Research Avenues for Benzyloxy Carbonyl D Valyl L Leucine

Integration with Systems Biology Approaches for Mapping Proteolytic Networks

Systems biology aims to understand the complex interactions within biological systems. Proteolytic networks, which encompass the entirety of proteases (the "degradome") and their substrates, are critical regulatory layers in health and disease. A key challenge is to map the activity of these networks in their native environment.

The ((Benzyloxy)carbonyl)-D-valyl-L-leucine scaffold could be elaborated into activity-based probes (ABPs) for the functional profiling of proteases. ABPs are chemical tools that typically consist of a recognition element, a reactive group (warhead), and a reporter tag (e.g., biotin (B1667282) or a fluorophore). The dipeptide sequence D-valyl-L-leucine can serve as the recognition element for certain classes of proteases, such as some cysteine proteases or the proteasome.

By converting the C-terminal carboxylate to a reactive electrophile, such as an aldehyde (leucinal), a potent but reversible covalent inhibitor is formed that can be used to label the active sites of target proteases. The incorporation of a D-amino acid (D-valine) can confer increased resistance to proteolytic degradation, enhancing the probe's stability in biological samples.

Future research could focus on synthesizing a library of such probes based on the Z-D-Val-L-Leu core, coupled with different reporter tags. These probes could then be used in competitive activity-based protein profiling (ABPP) experiments to:

Identify novel protease targets: By assessing which enzymes in a complex proteome are labeled by the probe.

Profile protease activity in disease states: Comparing the labeling patterns in healthy versus diseased tissues could reveal dysregulated proteases that may serve as biomarkers or therapeutic targets.

Screen for inhibitor selectivity: The displacement of the ABP from its target by a small molecule inhibitor can be quantified to determine the inhibitor's potency and selectivity across the proteome.

The data generated from these systems-level analyses would provide a global view of the proteolytic landscape, offering insights into disease mechanisms and new avenues for therapeutic intervention.

Table 1: Potential Activity-Based Probes Derived from the this compound Scaffold

| Probe Structure | Warhead | Reporter Tag | Potential Application |

| Z-D-Val-L-Leucinal-Biotin | Aldehyde | Biotin | Affinity purification and mass spectrometry-based identification of target proteases. |

| Z-D-Val-L-Leucinal-Fluorophore | Aldehyde | Fluorescent Dye | In-gel fluorescence scanning and imaging of active proteases in cells and tissues. |

| Z-D-Val-L-Leucinal-Alkyne | Aldehyde | Alkyne | Bio-orthogonal ligation ("click chemistry") for two-step labeling strategies. |

Exploration of Multi-Targeting Strategies Based on the this compound Scaffold

The traditional "one drug, one target" paradigm is increasingly being challenged by the concept of polypharmacology, where a single therapeutic agent is designed to interact with multiple targets. This approach can lead to enhanced efficacy and a reduced likelihood of drug resistance. The this compound scaffold is an attractive starting point for the development of multi-target inhibitors.

Many disease pathways, particularly in cancer and neurodegenerative disorders, involve the dysregulation of multiple proteases or enzymes from different classes. For instance, both the proteasome and certain cathepsins can be implicated in the same pathological process. A molecule that could modulate both could have synergistic therapeutic effects.

Future research in this area could involve:

Rational design of dual-target inhibitors: By modifying the Z-D-Val-L-Leu scaffold to incorporate pharmacophores that are recognized by different classes of proteases. For example, the core dipeptide might target a cysteine protease, while appended chemical moieties could be designed to interact with a nearby metalloprotease or a serine protease.

Combinatorial chemistry approaches: Synthesizing libraries of derivatives of this compound with diverse chemical functionalities and screening them against panels of disease-relevant enzymes.

Fragment-based drug discovery: Using the dipeptide as a core fragment and linking it to other small molecule fragments known to bind to other targets of interest.

The development of such multi-targeting agents requires a deep understanding of the structural biology of the target enzymes and the principles of medicinal chemistry.

Development of Advanced Computational Models for Predicting this compound Interactions and Design

Computational modeling is an indispensable tool in modern drug discovery and chemical biology. For a scaffold like this compound, computational approaches can accelerate the design and optimization of new derivatives with desired biological activities.

Future research will likely leverage advanced computational techniques, including:

Molecular Docking and Dynamics Simulations: To predict how derivatives of the Z-D-Val-L-Leu scaffold bind to the active sites of various proteases. These simulations can provide insights into the key molecular interactions that determine binding affinity and specificity, guiding the rational design of more potent and selective inhibitors. For example, docking studies could explore the binding of Z-D-Val-L-Leucinal to the active site of a target cysteine protease, revealing optimal side-chain conformations and hydrogen bonding patterns.

Quantitative Structure-Activity Relationship (QSAR) Studies: By synthesizing and testing a series of analogues of this compound, a dataset can be generated to build QSAR models. These models mathematically correlate the chemical structures of the compounds with their biological activities, allowing for the prediction of the activity of novel, untested derivatives. chemicalprobes.org

Machine Learning and Artificial Intelligence: AI-driven platforms can be trained on large datasets of protease inhibitors and their targets to learn the complex rules governing molecular recognition. These models could then be used to virtually screen vast chemical libraries for new molecules based on the Z-D-Val-L-Leu scaffold or to design novel derivatives de novo with optimized properties.

These computational approaches will reduce the time and cost associated with experimental screening and provide a deeper understanding of the molecular basis of inhibitor-enzyme interactions.

Table 2: Illustrative Computational Approaches for the Z-D-Val-L-Leu Scaffold

| Computational Method | Objective | Expected Outcome |

| Molecular Docking | Predict the binding mode of Z-D-Val-L-Leucinal in a protease active site. | A 3D model of the enzyme-inhibitor complex showing key interactions. |

| Molecular Dynamics | Simulate the dynamic behavior of the enzyme-inhibitor complex over time. | Assessment of the stability of the binding pose and identification of conformational changes. |

| QSAR | Correlate structural features of Z-D-Val-L-Leu analogues with their inhibitory activity. | A predictive model to guide the design of more potent inhibitors. |

Novel Applications in Chemical Biology and Proteomics Research

Beyond its potential as a therapeutic scaffold, this compound can be developed into versatile tools for basic research in chemical biology and proteomics. As mentioned in section 8.1, its conversion into activity-based probes is a prime example.

Further applications could include:

Development of affinity-based probes: The carboxylate could be functionalized with a photo-activatable cross-linking group and a reporter tag. Upon binding to a target protein, UV irradiation would induce a covalent linkage, allowing for the capture and identification of interacting proteins, even those that bind non-covalently.

Creation of chemical inducers of proximity: By linking a derivative of Z-D-Val-L-Leu to a ligand for an E3 ubiquitin ligase, a proteolysis-targeting chimera (PROTAC) could be created. Such a molecule would bring the target protease into close proximity with the E3 ligase, leading to the ubiquitination and subsequent degradation of the protease. This offers a powerful strategy for knocking down protein levels with high specificity.

Probes for imaging protease activity: By attaching environmentally sensitive fluorophores, probes based on this scaffold could be designed to report on the activity of specific proteases in living cells through fluorescence microscopy.

These chemical biology tools would enable a more nuanced and dynamic investigation of protease function in complex biological systems.

Potential for this compound in Enabling Next-Generation Research Technologies

The unique properties of the this compound scaffold, particularly when modified, can be harnessed to create components for novel research and diagnostic technologies.

Emerging avenues include:

Peptide-based diagnostic assays: Immobilized derivatives of Z-D-Val-L-Leu could be used as capture agents in enzyme-linked immunosorbent assays (ELISAs) or on microarrays to detect the presence and activity of specific proteases in clinical samples. This could lead to new diagnostic tests for diseases characterized by aberrant protease activity.

Components of targeted drug delivery systems: The dipeptide could serve as a targeting moiety for delivering therapeutic payloads to cells or tissues that overexpress a particular protease. The protease would cleave a linker, releasing the drug specifically at the site of action.

Tools for biomarker discovery: By using probes derived from this scaffold in combination with advanced mass spectrometry techniques, it may be possible to identify novel proteolytic cleavage events that occur in disease. The resulting peptide fragments could serve as highly specific biomarkers for early diagnosis or monitoring of disease progression.

The versatility of the this compound structure makes it a valuable platform for innovation at the intersection of chemistry, biology, and medicine, promising to contribute to the development of the next generation of research tools and diagnostic technologies.

Q & A

Basic Research Questions